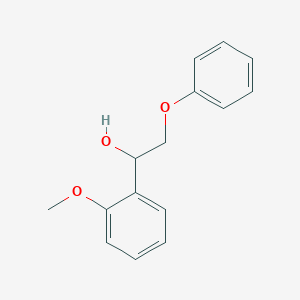

1-(2-Methoxyphenyl)-2-phenoxyethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-2-phenoxyethanol is a chemical compound with the molecular formula C₁₄H₁₄O₃. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a phenoxyethanol group. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)-2-phenoxyethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyphenol (guaiacol) with ethylene oxide under acidic conditions. The reaction proceeds via the nucleophilic attack of the phenol oxygen on the ethylene oxide, followed by the formation of the phenoxyethanol group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of guaiacol with ethylene oxide in the presence of a catalyst. The reaction mixture is then purified to obtain the desired product. This method allows for large-scale production with high efficiency and purity.

Analyse Des Réactions Chimiques

1-(2-Methoxyphenyl)-2-phenoxyethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(2-methoxyphenyl)-2-phenoxyacetic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can convert the compound to 1-(2-methoxyphenyl)-2-phenoxyethane. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethanol group is replaced by other nucleophiles. For example, reacting with alkyl halides can lead to the formation of various alkylated derivatives.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, acidic conditions

Reduction: LiAlH₄, NaBH₄, anhydrous ether

Substitution: Alkyl halides, polar aprotic solvents

Major Products Formed:

1-(2-methoxyphenyl)-2-phenoxyacetic acid (oxidation)

1-(2-methoxyphenyl)-2-phenoxyethane (reduction)

Alkylated derivatives (substitution)

Applications De Recherche Scientifique

Organic Synthesis

1-(2-Methoxyphenyl)-2-phenoxyethanol serves as a versatile building block in organic synthesis. Its phenolic structure allows it to participate in various chemical reactions, including:

- Esterification : Reacting with acids to form esters.

- Etherification : Forming ethers through nucleophilic substitution.

This compound is often utilized in the synthesis of more complex organic molecules, making it valuable in pharmaceutical chemistry.

Research has indicated that this compound exhibits potential biological activities:

- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens.

These biological activities make it a candidate for further investigation in drug development and therapeutic applications.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent:

- Drug Formulation : Its properties can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).

- Targeted Drug Delivery : Research is ongoing into its use as a carrier for targeted drug delivery systems, particularly in cancer therapy.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antioxidant efficacy of this compound. The results demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant supplement.

Case Study 2: Antimicrobial Activity Assessment

Another research article from Phytotherapy Research evaluated the antimicrobial activity of this compound against various bacterial strains. The findings indicated significant inhibition of growth for several pathogens, highlighting its potential application in developing new antimicrobial agents.

Mécanisme D'action

The mechanism by which 1-(2-Methoxyphenyl)-2-phenoxyethanol exerts its effects depends on its specific application. In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell death. In antioxidant applications, it may neutralize free radicals, preventing oxidative damage to cells and tissues.

Molecular Targets and Pathways Involved:

Antimicrobial Action: Disruption of microbial cell membranes

Antioxidant Action: Neutralization of free radicals

Comparaison Avec Des Composés Similaires

2-Phenoxyethanol

1-(2-hydroxyphenyl)-2-phenoxyethanol

Activité Biologique

1-(2-Methoxyphenyl)-2-phenoxyethanol, also known as 2-phenoxyethanol (PhE), is an aromatic glycol ether with diverse applications in pharmaceuticals, cosmetics, and biocides. This article explores its biological activity, focusing on its pharmacokinetics, metabolism, and potential therapeutic effects based on various studies.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a phenoxy group. Its chemical formula is C14H14O3, with a molecular weight of approximately 230.26 g/mol.

Pharmacokinetics and Metabolism

Recent studies have investigated the biotransformation and toxicokinetics of 2-phenoxyethanol following oral and dermal exposure. A pilot study involving five volunteers demonstrated that PhE is rapidly absorbed, with peak plasma concentrations occurring around 1 hour post-ingestion. The primary metabolites identified were phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), which were predominantly excreted in urine, highlighting the compound's metabolic efficiency .

| Administration Route | t_max (hours) | Main Metabolites | Excretion (% of dose) |

|---|---|---|---|

| Oral | 1 | PhAA, 4-OH-PhAA | 77% (PhAA), 12% (4-OH-PhAA) |

| Dermal | 3 | PhAA | Similar pattern observed |

Antimicrobial Properties

This compound exhibits antimicrobial activity, making it useful as a preservative in various products. Its effectiveness against bacteria and fungi has been documented in several studies. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential application in disinfectants and preservatives .

Antiparasitic Activity

Research has also highlighted the antiparasitic properties of this compound. In vitro studies demonstrated that derivatives of phenoxyethanol possess significant activity against protozoa such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating potent effects compared to standard treatments . This suggests potential therapeutic applications in treating parasitic infections.

Case Studies

One notable case study involved the assessment of the safety profile of PhE when used in cosmetic formulations. The study monitored skin reactions among participants over a period of several weeks, concluding that PhE was well-tolerated at concentrations typically used in products. No significant adverse effects were reported, reinforcing its safety for consumer use .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-2-phenoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-15-10-6-5-9-13(15)14(16)11-18-12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKSVVKZTGHKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(COC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.